Product packaging for 3-Acetyl-2-methyl-1,6-naphthyridine(Cat. No.:CAS No. 52816-65-6)

3-Acetyl-2-methyl-1,6-naphthyridine

Cat. No.: B1333637
CAS No.: 52816-65-6
M. Wt: 186.21 g/mol
InChI Key: IKNXDFVOTFRCCA-UHFFFAOYSA-N
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Description

Overview of Naphthyridine Chemistry and its Significance in Medicinal and Synthetic Fields

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. mdpi.comnih.gov This structural motif imparts unique electronic and steric properties, making naphthyridine derivatives attractive candidates for investigation in medicinal chemistry and materials science. nih.govrsc.org The nitrogen atoms in the rings can act as hydrogen bond acceptors and sites for metal coordination, influencing the biological activity and physical properties of the molecule. wikipedia.org Consequently, naphthyridine derivatives have been explored for a wide range of therapeutic applications, including as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.govbenthamdirect.comresearchgate.net In synthetic chemistry, the development of efficient methods for constructing and functionalizing the naphthyridine core is an ongoing area of research. benthamdirect.comnih.gov

Classification and Isomeric Forms of Naphthyridines, with Focus on 1,6-Naphthyridine (B1220473)

There are six possible isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms in the bicyclic framework. nih.govacs.org These isomers are 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). mdpi.comacs.org Each isomer possesses a distinct electronic distribution and three-dimensional shape, leading to different physical and biological properties.

The 1,6-naphthyridine isomer, the focus of this article, is a key member of this family. mdpi.com Derivatives of 1,6-naphthyridine have shown a diverse range of biological activities. rsc.orgmdpi.com The unique arrangement of its nitrogen atoms influences its ability to interact with biological targets.

Naphthyridine IsomerNitrogen Atom Positions
1,5-Naphthyridine (B1222797)1 and 5
1,6-Naphthyridine1 and 6
1,7-Naphthyridine1 and 7
1,8-Naphthyridine (B1210474)1 and 8
2,6-Naphthyridine (B1209661)2 and 6
2,7-Naphthyridine2 and 7

Historical Context of Naphthyridine Synthesis and its Evolution in Chemical Research

The first naphthyridine was synthesized in 1893 by Reissert. nih.gov However, it wasn't until 1927 that the parent compounds 1,5-naphthyridine and 1,8-naphthyridine were prepared. nih.gov The synthesis of the remaining isomers, including 1,6-naphthyridine, was accomplished later, with the full family being completed in 1965. mdpi.comnih.gov

Early synthetic methods, such as the Skraup reaction, were often harsh and produced low yields. acs.org Over the years, significant advancements in synthetic organic chemistry have led to the development of more efficient and versatile methods for constructing the naphthyridine scaffold. nih.gov These include various cyclization and cycloaddition reactions, as well as cross-coupling strategies. nih.govresearchgate.net The evolution of these synthetic routes has been crucial for enabling the exploration of the chemical space around the naphthyridine core and the development of new derivatives with tailored properties.

Rationale for Research on 3-Acetyl-2-methyl-1,6-naphthyridine

The specific focus on this compound stems from its position within the promising 1,6-naphthyridine subfamily and its potential as a privileged structure in the discovery of new drugs.

Importance within the 1,6-Naphthyridine Subfamily

The 1,6-naphthyridine core is recognized as a multivalent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of bioactivities when appropriately substituted. nih.gov Research has demonstrated that compounds based on the 1,6-naphthyridine framework can act as potent and selective inhibitors of various biological targets, such as human cytomegalovirus. nih.gov The substituents on the naphthyridine ring play a crucial role in determining the compound's specific biological activity. The presence of an acetyl group at the 3-position and a methyl group at the 2-position, as in this compound, can significantly influence its steric and electronic properties, potentially leading to novel biological interactions.

Potential as a Privileged Heterocyclic Structure in Drug Discovery

The concept of "privileged structures," introduced in the late 1980s, refers to molecular scaffolds that are capable of binding to multiple biological targets. mdpi.com Naphthyridines, including the 1,6-isomer, are considered to be among these privileged heterocyclic structures. mdpi.com Their ability to serve as a versatile template for the design of ligands for various receptors and enzymes makes them highly valuable in drug discovery programs. The core structure of this compound, with its specific substitution pattern, represents a unique chemical entity within this privileged class, warranting further investigation into its potential pharmacological properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B1333637 3-Acetyl-2-methyl-1,6-naphthyridine CAS No. 52816-65-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methyl-1,6-naphthyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-7-10(8(2)14)5-9-6-12-4-3-11(9)13-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNXDFVOTFRCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=NC=CC2=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370644
Record name 3-Acetyl-2-methyl-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52816-65-6
Record name 3-Acetyl-2-methyl-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Acetyl 2 Methyl 1,6 Naphthyridine and Its Derivatives

Classical and Contemporary Synthetic Routes to 1,6-Naphthyridines

The construction of the 1,6-naphthyridine (B1220473) ring system can be achieved through several established synthetic strategies. These reactions often involve the formation of one of the pyridine (B92270) rings onto a pre-existing pyridine ring.

The Friedländer synthesis is a fundamental reaction in the formation of quinolines and their aza-analogs, such as naphthyridines. wikipedia.orgsynarchive.com It typically involves the condensation of a 2-aminoaromatic aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a ketone or ester. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids or bases. wikipedia.org The versatility of the Friedländer reaction has been extended to the synthesis of various heterocyclic systems, including 1,6-naphthyridines. researchgate.net

A key application of the Friedländer synthesis for 1,6-naphthyridines involves the reaction of 2-aminonicotinaldehyde with active methylene carbonyl compounds. For instance, the condensation of 2-aminonicotinaldehyde with a β-keto ester or a 1,3-diketone in the presence of a catalyst can lead to the formation of substituted 1,6-naphthyridines. The active methylene compound provides the atoms necessary to form the second pyridine ring. For example, the reaction of 4-aminonicotinaldehyde (B1271976) with an appropriate active methylene compound can yield a 1,6-naphthyridin-2(1H)-one derivative. nih.gov

Reactant 1Reactant 2 (Active Methylene Compound)Product Type
2-AminonicotinaldehydeAcetylacetone (B45752)3-Acetyl-2-methyl-1,6-naphthyridine
4-AminonicotinaldehydeDiethyl malonate4-Hydroxy-1,6-naphthyridin-2(1H)-one derivative
4-AminonicotinonitrileDiethyl malonate4-Amino-1,6-naphthyridin-2(1H)-one derivative. nih.gov

To improve efficiency and reduce waste, one-pot synthetic methods for 1,6-naphthyridines have been developed. These approaches combine multiple reaction steps into a single procedure without isolating intermediates. For instance, a tandem nitrile hydration/cyclization procedure can be used to access 1,6-naphthyridine-5,7-diones under mild conditions. acs.org Another one-pot method involves the reaction of 2-acetylaminobenzaldehyde with methyl ketones under basic conditions, leading to dibenzo[b,h] Current time information in LU.mdpi.comnaphthyridines through a sequence of four condensation reactions. rsc.org One-pot cascade reactions of aromatic aldehydes and malononitrile (B47326) dimer have also been utilized to synthesize derivatives of 1,6-naphthyridine. researchgate.netresearchgate.net

The Skraup synthesis is a classic method for preparing quinolines and can be adapted for naphthyridine synthesis. acs.org The reaction typically involves heating an aminopyridine with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. acs.org While initially considered inapplicable to 4-aminopyridine (B3432731), modifications to the Skraup reaction have enabled the synthesis of 1,6-naphthyridine. acs.orgrsc.org One such modification involves using a "sulfo-mix" (a mixture of nitrobenzenesulfonic acids in sulfuric acid) which can produce 1,6-naphthyridine from 4-aminopyridine in a respectable yield. rsc.org Another approach uses 4-aminopyridine-N-oxide as the starting material. acs.org The Skraup reaction is generally limited to the synthesis of 1,5-, 1,6-, and 1,8-naphthyridines. thieme-connect.de

Starting MaterialReagentsProduct
4-AminopyridineGlycerol, "Sulfo-mix". rsc.org1,6-Naphthyridine. rsc.org
4-Aminopyridine-N-oxideGlycerol, Sulfuric acid, Oxidizing agent1,6-Naphthyridine-N-oxide

The Knorr pyrrole (B145914) synthesis involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org While primarily used for pyrrole synthesis, variations of this reaction can be applied to the synthesis of quinoline (B57606) and naphthyridine systems. The Conrad-Limpach reaction, which utilizes β-ketoesters, is another method that can be adapted for the synthesis of naphthyridinones. For example, it has been used to prepare 1,5-naphthyridinones. nih.gov These reactions provide alternative routes to the core naphthyridine structure.

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. wikipedia.org This method can also be extended to the synthesis of naphthyridines by using an aminopyridine instead of an aniline. nih.govacs.org The reaction proceeds through the formation of a Schiff base intermediate, followed by an acid-catalyzed ring closure. wikipedia.org This approach is particularly useful for preparing 2,4-substituted quinolines and can be adapted for the synthesis of similarly substituted 1,6-naphthyridines. wikipedia.org

Friedländer Reaction and its Variations in Naphthyridine Synthesis

Specific Synthetic Strategies for this compound

To construct the specific this compound molecule, more targeted strategies are often required. Domino reactions provide an efficient means to assemble complex molecular architectures in a single step.

Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular transformations where the product of one step is the substrate for the next. This approach is highly efficient for building complex heterocyclic systems like 1,6-naphthyridines. A one-pot, three-component domino synthesis has been developed for functionalized 1,6-naphthyridines by reacting ketones with malononitrile and pyrrolidine (B122466). rsc.org

In this strategy, the ketone first reacts with pyrrolidine to form an enamine. The enamine then acts as a nucleophile, attacking malononitrile. A series of intramolecular cyclizations and rearrangements follows, ultimately leading to the formation of a highly substituted 2-amino-1,6-naphthyridine-3-carbonitrile derivative. While this specific reaction does not directly yield this compound, it demonstrates a powerful and convergent strategy. By selecting an appropriate β-diketone or keto-ester as the starting material instead of a simple ketone, it is conceivable that this domino pathway could be adapted to directly install the 2-methyl and 3-acetyl groups. Annulation strategies based on 1,6-addition reactions are also recognized as a prominent tool for accessing various nitrogen-containing heterocycles. chim.it

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1,5-naphthyridine (B1222797)
1,6-naphthyridine
1,8-naphthyridine (B1210474)
2-amino-1,6-naphthyridine-3-carbonitrile
2-chloro-1,6-naphthyridine
3-aminopyridine
4-aminopyridine
4-amino-2-chloronicotinonitrile
4-hydroxyquinoline
5-chloro-3-ethyl-1,6-naphthyridin-4(1H)-one
5-chloro-3-(4-fluorophenyl)-1,6-naphthyridin-4(1H)-one
5-chloro-3-(4-methoxyphenyl)-1,6-naphthyridin-4(1H)-one
5-chloro-3-phenyl-1,6-naphthyridin-4(1H)-one
5-chloro-3-(thiophen-2-yl)-1,6-naphthyridin-4(1H)-one
Acetaldehyde
Acetophenone
Anthranilic acid
Diethyl ethoxymethylenemalonate
Dimethylformamide
Glycerol
Heptaldehyde
Malononitrile
Phenylmagnesium bromide
Phosphorus oxychloride
Polyphosphoric acid
Pyrrolidine
Quinoline

Metal-Catalyzed Approaches (e.g., Rhodium-catalyzed C-H activation, Palladium-mediated synthesis)

Modern organic synthesis increasingly relies on metal-catalyzed reactions to build complex molecular architectures with high efficiency and selectivity. Both rhodium and palladium catalysts have been instrumental in the synthesis of various nitrogen-containing heterocycles, including naphthyridine derivatives.

Rhodium-catalyzed C-H activation represents a powerful tool for the formation of C-C and C-N bonds. General strategies involving Rh(III)-catalyzed C-H activation have been developed for the synthesis of substituted naphthyridinones. nih.govacs.org These reactions often utilize a directing group to guide the catalyst to a specific C-H bond, which then undergoes annulation with an alkyne or alkene. nih.govacs.org For instance, a nicotinamide (B372718) N-oxide can serve as a substrate where the N-oxide acts as a directing group, facilitating the C-H activation at the C-4 position and subsequent reaction with an alkyne to construct the second pyridine ring, yielding a naphthyridinone. nih.govacs.org While not explicitly detailed for this compound, this methodology offers a plausible route where a suitably substituted pyridine could be coupled with an acetyl-containing alkyne.

Palladium-mediated synthesis offers versatile methods for both ring formation and functionalization. Palladium-catalyzed amidation of o-carbonyl-substituted aryl halides provides an alternative to the classical Friedländer condensation for accessing naphthyridinone and quinolinone cores. medchemexpress.com Furthermore, palladium catalysis is widely used for creating C-C bonds, including the introduction of acetyl groups. Palladium-catalyzed acetylation of aryl bromides using acetyltrimethylsilane (B79254) as the acetyl source is an effective method for producing aryl methyl ketones. orgsyn.org This reaction is tolerant of various functional groups and heterocyclic systems, including quinolines. orgsyn.org A potential strategy for the target molecule could involve the synthesis of a halogenated 2-methyl-1,6-naphthyridine (B8783595) intermediate, which could then undergo a palladium-catalyzed acetylation to install the C-3 acetyl group. orgsyn.orgnih.gov

Catalyst SystemReaction TypeApplication in Naphthyridine SynthesisReference
Rhodium(III) complexesC-H Activation/AnnulationSynthesis of naphthyridinone derivatives from nicotinamide N-oxides and alkynes. nih.govacs.org
Palladium(0) complexesCross-Coupling/AcetylationIntroduction of acetyl groups onto (hetero)aryl halides. orgsyn.org
Palladium(II) acetate (B1210297)Amidation/CyclizationFormation of naphthyridinone rings from o-carbonyl aryl halides and amides. medchemexpress.com

Synthesis of Key Intermediates for this compound

The synthesis of the target compound often proceeds through the construction of key pyridine-based intermediates which are then cyclized to form the bicyclic naphthyridine system.

Derivatives of 4-aminopyridine are common and crucial starting materials for building the 1,6-naphthyridine skeleton. A well-established method is the Friedländer annulation, which involves the base- or acid-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group. researchgate.net In the context of 1,6-naphthyridine synthesis, a 4-aminopyridine-3-carbaldehyde (an ortho-amino-aldehyde equivalent) is a key intermediate. For example, the condensation of 4,6-diaminonicotinaldehyde (B1627570) with substituted phenylacetonitriles has been used to prepare 3-aryl-1,6-naphthyridine-2,7-diamines. narod.ru To synthesize this compound, a similar approach could be envisioned using 4-aminopyridine-3-carbaldehyde and an acetyl-containing active methylene compound under Friedländer conditions. researchgate.net

The formation of the second pyridine ring to complete the naphthyridine core is the central event in the synthesis. This can be achieved by cyclization reactions starting from a pre-functionalized pyridine. As mentioned, the Friedländer reaction is a classic example where a 4-aminopyridine derivative condenses to form the second ring. researchgate.netnih.gov

Alternatively, ring transformation reactions can produce highly functionalized pyridines that serve as intermediates. For example, 3-methyl-5-nitropyrimidin-4(3H)-one can react with enaminones to yield functionalized 4-aminopyridines, which can then be used to construct bicyclic systems. thieme-connect.de The synthesis of the 1,6-naphthyridine ring system often involves the initial formation of a dihydronaphthyridine or a naphthyridinone (a pyridone-containing bicyclic system), which is then aromatized or further modified to achieve the final product. narod.ru The choice of reactants dictates the substitution pattern on the final naphthyridine ring. For the target molecule, the reaction between a 4-aminopyridine-3-carbonyl compound and a molecule like acetylacetone could provide the necessary methyl and acetyl groups at the C-2 and C-3 positions, respectively.

Purification and Characterization Techniques in Synthetic Studies

Following synthesis, rigorous purification and characterization are essential to confirm the identity and purity of the product.

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to identify the protons in the molecule. For this compound, one would expect to see characteristic signals for the aromatic protons on the naphthyridine core, a singlet for the C-2 methyl group, and a singlet for the acetyl methyl group. mdpi.com The chemical shifts and coupling constants of the aromatic protons would confirm the 1,6-naphthyridine substitution pattern. chemicalbook.com ¹³C NMR would show distinct signals for each carbon atom, including the two methyl carbons, the carbonyl carbon of the acetyl group, and the carbons of the bicyclic aromatic system. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. The spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) group of the acetyl moiety, typically in the range of 1680-1700 cm⁻¹. mdpi.com Other characteristic peaks would include C-H stretching vibrations for the aromatic and methyl groups and C=N/C=C stretching vibrations from the naphthyridine ring. researchgate.net

Mass Spectrometry (MS) : Mass spectrometry determines the molecular weight of the compound. For this compound (C₁₁H₁₀N₂O), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M+H]⁺ that precisely matches the calculated molecular weight, confirming the elemental composition. mdpi.com

TechniqueExpected Observations for this compoundReference
¹H NMR Signals for aromatic protons, a singlet for the C-2 methyl group, and a singlet for the acetyl methyl protons. mdpi.comchemicalbook.com
¹³C NMR Resonances for aromatic carbons, two distinct methyl carbons, and a carbonyl carbon. nih.gov
IR Strong C=O stretch (approx. 1680-1700 cm⁻¹), C-H stretches, and C=C/C=N ring stretches. mdpi.comresearchgate.net
Mass Spec Molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₀N₂O). mdpi.com

Chromatography is the primary method for purifying the synthesized compound from starting materials, by-products, and catalysts. Column chromatography on silica (B1680970) gel is a standard technique for the purification of naphthyridine derivatives. nih.gov The choice of eluent, typically a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate or methanol, is optimized to achieve separation. nih.govnih.gov The progress of the purification is monitored by Thin-Layer Chromatography (TLC) , which is also used to track the progress of the initial chemical reaction. nih.gov For more challenging separations or for obtaining highly pure samples, High-Performance Liquid Chromatography (HPLC) may be employed. acs.org

Reactivity and Chemical Transformations of 3 Acetyl 2 Methyl 1,6 Naphthyridine

Functional Group Interconversions on the Naphthyridine Core

The acetyl and methyl groups attached to the 1,6-naphthyridine (B1220473) scaffold provide reactive sites for a variety of functional group interconversions, allowing for the synthesis of a diverse range of derivatives.

Reactions of the Acetyl Moiety

The acetyl group at the C3 position, being a ketone, is a versatile functional handle for numerous chemical transformations. These reactions typically involve nucleophilic addition to the carbonyl carbon, followed by subsequent steps to yield a variety of products.

One of the fundamental reactions of the acetyl group is its reduction. Depending on the reducing agent and reaction conditions, the acetyl moiety can be converted to a secondary alcohol or fully reduced to an ethyl group. For instance, sodium borohydride (B1222165) (NaBH₄) would be expected to reduce the ketone to a 1-(2-methyl-1,6-naphthyridin-3-yl)ethan-1-ol, while more forcing conditions like a Wolff-Kishner or Clemmensen reduction could yield 3-ethyl-2-methyl-1,6-naphthyridine.

The carbonyl group can also react with a range of nucleophiles. For example, reaction with primary amines can form imine derivatives, also known as Schiff bases. acs.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. acs.org Furthermore, the acetyl group can undergo reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Condensation reactions are also a key feature of acetyl group chemistry. For instance, in the presence of a base, the acetyl group can participate in aldol-type condensations with other carbonyl compounds.

Transformations Involving the Methyl Group

The methyl group at the C2 position of the 1,6-naphthyridine ring, while generally less reactive than the acetyl group, can also be chemically modified. The acidity of the protons on the methyl group is increased due to the electron-withdrawing nature of the adjacent nitrogen atom in the pyridine (B92270) ring. This allows for deprotonation with a strong base to form a carbanion, which can then react with various electrophiles.

For example, the methyl group can be halogenated under radical conditions. It can also be oxidized to a carboxylic acid using strong oxidizing agents. Furthermore, the deprotonated methyl group can participate in condensation reactions with aldehydes and ketones.

Ring Transformations and Annulation Reactions

The 1,6-naphthyridine skeleton of 3-Acetyl-2-methyl-1,6-naphthyridine can serve as a building block for the construction of more complex, fused heterocyclic systems through ring transformation and annulation reactions. These reactions often involve the participation of the existing rings and their functional groups to build new carbocyclic or heterocyclic rings.

For instance, tetrahydrobenzo[b] mdpi.comnaphthyridines can undergo a 6→8 ring expansion to yield azocino[4,5-b]quinoline derivatives. chim.it The interaction of 1-indol-3-yl derivatives of benzo[b] mdpi.comnaphthyridines with acetylacetylene in isopropanol (B130326) has been shown to lead to the expansion of the tetrahydropyridine (B1245486) fragment, forming an azocine (B12641756) ring. chim.it

Annulation reactions, which involve the formation of a new ring fused to the existing scaffold, are a powerful tool in synthetic chemistry. Phosphine-catalyzed [4+2] cycloaddition reactions between para-quinone methides and α-substituted allenoates can provide chroman and tetrahydroquinoline derivatives. youtube.com While not directly demonstrated on this compound, analogous strategies could potentially be employed to construct new rings fused to the naphthyridine core. For example, a suitably functionalized derivative of the target molecule could undergo intramolecular cyclization to form a new fused ring.

Electrophilic and Nucleophilic Reactions of the Naphthyridine System

The electronic nature of the 1,6-naphthyridine ring system dictates its reactivity towards electrophiles and nucleophiles. The two nitrogen atoms in the fused pyridine rings make the system electron-deficient, which has important consequences for its chemical behavior.

Electrophilic Reactions: Electrophilic aromatic substitution on the 1,6-naphthyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atoms, which deactivates the ring towards attack by electrophiles. chemguide.co.uknih.gov When such reactions do occur, they typically require harsh conditions. For instance, nitration of benzonaphthyridines with a mixture of nitric acid and sulfuric acid occurs on the benzene (B151609) ring, which is more electron-rich than the naphthyridine core. nih.gov

Nucleophilic Reactions: The electron-deficient character of the 1,6-naphthyridine system makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) can occur at positions on the ring that bear a good leaving group, such as a halogen. For example, chloro-substituted naphthyridines can react with amines to afford amino-naphthyridine derivatives. acs.org The synthesis of various substituted 1,6-naphthyridines has been achieved through the reaction of 1,6-naphthyridine-5,7-ditriflates with nucleophiles.

Oxidation and Reduction Chemistry

The this compound molecule possesses several sites that can undergo oxidation or reduction.

Oxidation: The methyl group at the C2 position is a potential site for oxidation. Under appropriate conditions with a suitable oxidizing agent, it could be converted to a carboxylic acid. The naphthyridine ring itself is generally resistant to oxidation due to its electron-deficient nature.

Reduction: The acetyl group is readily reducible to a secondary alcohol or an ethyl group, as discussed in section 3.1.1. The 1,6-naphthyridine ring system can also be reduced. For example, catalytic hydrogenation can lead to the saturation of one or both of the pyridine rings, yielding tetrahydro- or decahydronaphthyridine derivatives. The reduction of a 1,6-naphthyridine-N-oxide to the corresponding 1,6-naphthyridine has also been reported. nih.gov

Cross-Coupling Reactions (e.g., Suzuki coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for the formation of carbon-carbon bonds and have been successfully applied to naphthyridine systems. harvard.eduresearchgate.netnih.gov These reactions typically involve the coupling of an organoboronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.net

To utilize this compound in a Suzuki coupling, it would first need to be functionalized with a suitable leaving group, such as a bromine or iodine atom, or converted to a triflate. For instance, a bromo-substituted derivative of this compound could be coupled with a variety of aryl or vinyl boronic acids to introduce new substituents at that position.

The Suzuki reaction has been used to synthesize a wide range of substituted naphthyridines, demonstrating its versatility in the functionalization of this heterocyclic scaffold. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. researchgate.net

Formation of Metal Complexes

Comprehensive searches of scientific literature and chemical databases did not yield any specific studies or detailed research findings on the formation of metal complexes involving this compound as a ligand. While the broader class of naphthyridines is known to form coordination compounds with various metal ions, no experimental data, such as synthesis procedures, spectroscopic characterization, or crystal structures, for metal complexes of this particular substituted naphthyridine appear to be publicly available.

The potential for this compound to act as a ligand in the formation of metal complexes can be inferred from its molecular structure. The presence of two nitrogen atoms within the naphthyridine ring system, as well as the oxygen atom of the acetyl group, provides potential coordination sites for metal ions. The mode of coordination could vary, with the ligand potentially acting as a monodentate, bidentate, or bridging ligand. However, without experimental evidence, any discussion of its coordination behavior remains speculative.

Further research would be necessary to explore the reactivity of this compound with different metal salts and to characterize the resulting products. Such studies would be essential to determine the coordinating properties of this compound and to investigate the structural and electronic properties of any potential metal complexes.

Advanced Computational and Theoretical Chemistry Studies on 3 Acetyl 2 Methyl 1,6 Naphthyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules. These ab initio methods solve the Schrödinger equation (or its approximations) to provide detailed insights into molecular behavior.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For a molecule like 3-acetyl-2-methyl-1,6-naphthyridine, DFT can be applied to:

Geometry Optimization: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculate properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map. These are crucial for predicting reactivity and intermolecular interactions.

Vibrational Frequencies: Predict the infrared (IR) and Raman spectra, which can be used to characterize the molecule and validate its synthesis.

Thermodynamic Stability: Compare the relative energies of different isomers or conformers to identify the most stable forms. researchgate.net

Studies on related pyridine (B92270) derivatives have successfully used DFT methods like B3LYP to analyze structural stability and electronic characteristics, demonstrating the reliability of this approach for nitrogen-containing heterocycles. nih.govresearchgate.net For instance, calculations can reveal how protonation at one of the nitrogen atoms in the naphthyridine ring alters the electron distribution and acidity of adjacent methyl groups. nih.gov

Table 1: Representative DFT-Calculable Properties for this compound

PropertyDescriptionSignificance
Total Energy The total electronic energy of the molecule in its optimized geometry.Used to compare the relative stability of different isomers or conformers.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.Indicates chemical reactivity and electronic excitability. A smaller gap suggests higher reactivity.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility, intermolecular forces, and binding to polar receptors.
Mulliken Atomic Charges The partial charge assigned to each atom in the molecule.Helps identify electrophilic and nucleophilic sites for chemical reactions.
Electrostatic Potential A map of the electrostatic potential on the electron density surface.Visualizes electron-rich (negative) and electron-poor (positive) regions, predicting sites for non-covalent interactions.

Quantum chemical calculations are invaluable for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states.

For this compound, this could involve studying:

Synthesis Reactions: Modeling the final cyclization steps that form the naphthyridine ring to understand the energetics and feasibility of different synthetic routes.

Chemical Reactivity: Investigating reactions at the acetyl or methyl groups, such as condensation or oxidation reactions.

Tautomerism: Calculating the energy barriers between potential tautomeric forms, for example, the keto-enol tautomerism of the acetyl group. nih.gov

For example, studies on the cyclization of related acetyl-pyridines have used DFT to confirm reaction mechanisms. researchgate.netnih.gov These calculations showed that protonation of the pyridine nitrogen increases the acidity of the methyl group, facilitating the necessary enolization for the subsequent cyclization step. nih.gov By calculating the energy of the transition state for each step, the rate-determining step of the reaction can be identified.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. nih.gov This is a cornerstone of structure-based drug design.

The process involves:

Obtaining the 3D structures of the ligand (from DFT calculations or databases) and the protein (from experimental sources like the Protein Data Bank or homology modeling).

Using a docking algorithm to explore various possible orientations and conformations of the ligand within the protein's binding site.

Evaluating each pose using a scoring function, which estimates the binding affinity.

The primary goal of molecular docking is to identify the most likely binding pose and predict the strength of the interaction. The analysis focuses on identifying key intermolecular interactions that stabilize the ligand-protein complex. nih.gov

These interactions include:

Hydrogen Bonds: Between hydrogen bond donors (like N-H) and acceptors (like the nitrogen atoms of the naphthyridine ring or the oxygen of the acetyl group).

Hydrophobic Interactions: Involving the nonpolar methyl group and the aromatic rings.

π-π Stacking: Between the aromatic naphthyridine ring and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine).

Van der Waals Forces: General non-specific attractive or repulsive forces.

The predicted strength of these interactions is quantified as a binding affinity (or docking score), often expressed in kcal/mol or as an estimated inhibition constant (Ki). While these scores provide a valuable ranking of potential ligands, they are approximations. More rigorous methods like Free Energy Perturbation (FEP) can offer more accurate predictions of binding affinity. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies and Computational Approaches

Structure-Activity Relationship (SAR) is the principle that the biological activity of a compound is directly related to its chemical structure. collaborativedrug.com By systematically modifying a molecule and observing the effect on its activity, researchers can identify the chemical features responsible for its biological effects. Computational methods play a significant role in both rationalizing existing SAR and predicting the activity of new compounds.

For this compound, an SAR study would involve synthesizing and testing analogues with modifications at various positions. Computational analysis can then correlate these structural changes with activity. For example, studies on other naphthyridine series have shown that:

Adding or removing a hydroxyl group on the naphthyridine core can dramatically impact activity, often by forming a key hydrogen bond with the target protein. nih.gov

Changing the substitution pattern on an attached phenyl ring can alter potency and selectivity against different protein kinases. nih.gov

The placement of a methyl group can provide a significant boost in binding affinity if it fits into a well-defined hydrophobic pocket in the target protein. nih.gov

Table 2: Hypothetical SAR Exploration for this compound Analogues

This table illustrates how SAR could be explored computationally before synthesis. Activity is denoted qualitatively for illustrative purposes.

Modification from Parent CompoundRationale for ModificationPredicted Impact on Activity (Hypothetical)
Replace 2-methyl with CF₃ Introduce a strong electron-withdrawing group; alter metabolic stability.May decrease or increase activity depending on electronic requirements of the target.
Reduce 3-acetyl to an alcohol Change hydrogen bonding capability from acceptor only to donor/acceptor.Likely to change activity profile; could increase potency if a donor is needed.
Add a hydroxyl group at C-8 Mimic known bioactive 8-hydroxynaphthyridines; introduce a key H-bonding group. nih.govPotential for significant increase in activity against certain targets.
Replace 3-acetyl with a larger aromatic ring (e.g., benzoyl) Explore a larger hydrophobic pocket in the binding site.Could increase potency if the pocket can accommodate it, or abolish it due to steric clash.
Remove N-6 (to form a quinoline) Assess the importance of the second nitrogen atom for binding.Likely to significantly alter or abolish activity due to loss of a key interaction point.

Beyond single-target SAR, computational tools can predict a broad spectrum of potential biological activities for a given molecule. This is achieved by comparing the chemical structure of a query compound against large databases of known active molecules using machine learning algorithms or fragment-based methods. nih.gov

One such approach is the use of software like PASS (Prediction of Activity Spectra for Substances) Online. researchgate.net By inputting the structure of this compound, the tool can generate a list of probable biological activities (e.g., enzyme inhibitor, receptor antagonist, antimicrobial) with an estimated probability for each. This can help in identifying potential therapeutic applications or off-target effects for a new compound before extensive biological screening is performed. researchgate.net These predictions are based on the analysis of structure-activity relationships for thousands of different biological activities present in the software's training set. researchgate.net

Biological and Pharmacological Investigations of 3 Acetyl 2 Methyl 1,6 Naphthyridine and Analogues

Broad Spectrum Biological Activities of Naphthyridine Derivatives

Naphthyridine derivatives are recognized for their extensive range of pharmacological effects. nih.govtandfonline.comnih.gov The inherent chemical properties of the naphthyridine nucleus allow for various substitutions, leading to a vast library of compounds with distinct biological targets and activities. nih.govnih.govnih.gov Researchers have extensively studied these derivatives, revealing their potential as therapeutic agents for a multitude of diseases. nih.govtandfonline.comijpbs.net

Naphthyridine derivatives have a well-documented history of antimicrobial activity, starting with the discovery of nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, as a potent antibacterial agent. nih.govacs.org This class of compounds exhibits a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses. irjet.netnih.gov

The antibacterial action of many naphthyridine derivatives is attributed to their ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. mdpi.comnih.gov Some derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain 1,8-naphthyridine derivatives have demonstrated significant activity against strains like Bacillus subtilis, S. aureus, Escherichia coli, and K. pneumoniae. nih.gov The introduction of specific substituents, such as a bromine atom, has been shown to enhance the antibacterial potency of some naphthyridine compounds. nih.gov

In addition to their antibacterial properties, some naphthyridine analogues exhibit antifungal activity. irjet.net For example, derivatives containing 4-OCH3 and 4-OH substitutions on a benzene (B151609) ring have shown good antifungal effects. nih.gov The antiviral potential of naphthyridines has also been explored, with some compounds demonstrating activity against viruses like HIV. nih.govnih.gov

The anticancer potential of naphthyridine derivatives is a significant area of research. nih.govacs.org These compounds have demonstrated cytotoxic activity against a variety of human cancer cell lines, including those of the cervix, leukemia, and prostate. nih.gov The mechanisms underlying their antitumor effects are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression like topoisomerase II. nih.gov

For example, certain 1,8-naphthyridine-3-carboxamide derivatives have shown high cytotoxicity against multiple cancer cell lines. nih.gov Similarly, some naturally occurring naphthyridine alkaloids, such as those isolated from marine sponges of the Aaptos genus, have exhibited significant anticancer potency. nih.gov The structural versatility of the naphthyridine scaffold allows for the development of derivatives with enhanced and selective anticancer activity. nih.gov

Naphthyridine derivatives have been investigated for their anti-inflammatory and analgesic properties. nih.govtandfonline.comnih.gov The anti-inflammatory effects of some of these compounds have been demonstrated through their ability to inhibit the production of inflammatory mediators like nitric oxide (NO). nih.gov For instance, certain naturally derived canthin-6-one (B41653) and its analogues, which contain a naphthyridine-like core, have shown a strong inhibitory effect on lipopolysaccharide (LPS)-induced NO production in murine macrophage cell lines. nih.gov

Furthermore, some synthetic 1,8-naphthyridine-3-carboxamide derivatives have been screened for their anti-inflammatory activity. nih.gov The analgesic properties of naphthyridine derivatives have also been reported, highlighting their potential as therapeutic agents for pain management. tandfonline.commdpi.com

Naphthyridine derivatives have shown promise in the context of central nervous system (CNS) disorders. nih.govnih.govnih.gov Some of these compounds exhibit neuroprotective effects and have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov For example, certain 1,8-naphthyridine derivatives have demonstrated the ability to protect neuronal cells from damage induced by stressors. nih.gov

The psychotropic effects of some naphthyridine alkaloids have also been noted. nih.gov For instance, erythrina alkaloids, which contain an indolo mdpi.comnih.govnaphthyridine core, are known to have effects on the central nervous system, including sedative and hypnotic activities. nih.gov The ability of some naphthyridine derivatives to cross the blood-brain barrier is a crucial factor for their potential application in treating CNS disorders. nih.govnih.gov

Certain naphthyridine derivatives have emerged as potent inhibitors of the human immunodeficiency virus (HIV). nih.govnih.gov One notable example is a 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid derivative, which has demonstrated very potent and selective anti-HIV activity. nih.gov The mechanism of action for this particular compound involves the inhibition of Tat-mediated transcription, a critical process for HIV replication. nih.gov This highlights the potential of the naphthyridine scaffold in the development of novel antiretroviral agents. tandfonline.com

Naphthyridine derivatives are known to inhibit a variety of enzymes, which underpins many of their pharmacological activities. nih.govnih.govnih.govnih.govresearchgate.net

Acetylcholinesterase and Butyrylcholinesterase: Several novel 1,8-naphthyridine derivatives have been synthesized and shown to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. nih.govnih.gov For instance, 12-(4-Fluorophenyl)-1,2,3,4,7,8,9,10-octahydrodibenzo[b,g] nih.govnih.govnaphthyridin-11-amine was identified as a highly potent AChE inhibitor. nih.gov

Phosphodiesterase 5 (PDE5): Novel 1,7- and 2,7-naphthyridine (B1199556) derivatives have been developed as potent and specific inhibitors of phosphodiesterase 5 (PDE5). nih.gov PDE5 inhibitors are used in the treatment of conditions like erectile dysfunction and pulmonary hypertension. medicalnewstoday.compharmaceutical-journal.com One 2,7-naphthyridine derivative, in particular, showed very high inhibitory potency and selectivity for PDE5. nih.gov Additionally, a 1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine analogue was identified as a potent PDE5 inhibitor with potential applications in Alzheimer's disease treatment. nih.gov

Spleen Tyrosine Kinase (SYK): The discovery of 5,7-disubstituted nih.govnih.govnaphthyridines as potent inhibitors of Spleen Tyrosine Kinase (SYK) has been reported. nih.govresearchgate.net SYK is a key component in the signaling pathways of immune cells, and its inhibition is a therapeutic strategy for allergic and inflammatory diseases. researchgate.netnih.gov

Tyrosine Kinase: Beyond SYK, other naphthyridine analogues have been developed as inhibitors of different tyrosine kinases. For example, novel 2,6-naphthyridine (B1209661) analogues have been identified as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target for the treatment of hepatocellular carcinoma. nih.gov

Immunomodulatory Effects

The immune system is a complex network of cells and organs that defend the body against disease. Certain compounds can modulate the immune response, either by suppressing it in cases of autoimmune disorders or enhancing it to fight infections and cancer. While direct studies on the immunomodulatory properties of 3-Acetyl-2-methyl-1,6-naphthyridine are not extensively documented in publicly available research, investigations into analogous 1,6-naphthyridine (B1220473) compounds suggest a potential for such activity.

For instance, a study on five 1,6-naphthyridine analogues derived from the roots of Sophora tonkinensis demonstrated significant immunomodulatory effects. These compounds were found to markedly decrease the secretion of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7). One of the most potent analogues, 12,13-dehydrosophoridine, reduced TNF-α and IL-6 levels to 56.82% and 65.21%, respectively, an effect more pronounced than that of the reference compound, matrine. nih.gov This highlights the potential of the 1,6-naphthyridine core to serve as a template for the development of new immunomodulatory agents. The general class of naphthyridine alkaloids has been noted for its diverse biological activities, including effects on the immune response. nih.gov

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological assessment of new chemical entities is crucial to determine their therapeutic potential. This involves both in vitro (cell-based) and in vivo (animal) studies to understand their biological effects.

Cytotoxicity Studies

Cytotoxicity assays are a fundamental component of pharmacological evaluation, particularly in the context of anticancer drug discovery. These studies measure the ability of a compound to kill cancer cells. A range of naphthyridine derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. nih.gov

For example, a series of naphthyridine derivatives were tested against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. The half-maximal inhibitory concentration (IC₅₀) values for these compounds varied significantly, with some demonstrating potent cytotoxicity. nih.gov In one study, compounds with a naphthyl ring at the C-2 position of the naphthyridine core showed enhanced activity, with IC₅₀ values as low as 0.7 µM, 0.1 µM, and 5.1 µM against HeLa, HL-60, and PC-3 cells, respectively. semanticscholar.org

While specific cytotoxicity data for this compound is limited, a closely related analogue, 3-acetyl-1,6-naphthyridin-2(1H)-one, has been the subject of preliminary investigation. Research suggests this compound exhibits potential as an antimicrobial agent and may inhibit cancer cell proliferation. smolecule.com It has been explored for its ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a kinase often implicated in cancer, and showed moderate inhibitory activity. smolecule.com This suggests that the 3-acetyl-1,6-naphthyridine scaffold could be a starting point for developing more potent anticancer agents.

Compound/AnalogueCell LineActivityIC₅₀ (µM)Reference
Naphthyridine derivative with C-2 naphthyl ringHeLaCytotoxic0.7 semanticscholar.org
Naphthyridine derivative with C-2 naphthyl ringHL-60Cytotoxic0.1 semanticscholar.org
Naphthyridine derivative with C-2 naphthyl ringPC-3Cytotoxic5.1 semanticscholar.org
3-Acetyl-1,6-naphthyridin-2(1H)-one-EGFR InhibitionModerate smolecule.com

Role in Drug Design and Discovery

The unique structural features of the naphthyridine nucleus have made it a "privileged scaffold" in medicinal chemistry. This means that this core structure is capable of binding to a variety of biological targets, making it a valuable starting point for the design and discovery of new drugs. researchgate.net

Development of Novel Therapeutic Agents

The versatility of the naphthyridine scaffold has been exploited to develop novel therapeutic agents for a wide range of diseases. researchgate.net The 1,6-naphthyridine moiety, in particular, has been identified as a promising scaffold for the discovery of kinase inhibitors. researchgate.net Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The finding that 3-acetyl-1,6-naphthyridin-2(1H)-one exhibits moderate inhibitory activity against EGFR supports the potential of this scaffold in developing new anticancer drugs. smolecule.com

Exploration as Scaffolds for Multi-Target Drugs

The development of drugs that can simultaneously modulate multiple biological targets is an emerging paradigm in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The diverse biological activities reported for naphthyridine derivatives suggest their potential as scaffolds for the design of multi-target agents. researchgate.net For instance, pyrazolo-1,6-naphthyridine derivatives have been investigated as antagonists for various receptors, including cannabinoid (CB2) and serotonin (B10506) (5-HT₃) receptors. researchgate.net The ability of the 1,6-naphthyridine core to be readily functionalized at multiple positions allows for the fine-tuning of its pharmacological profile to interact with different targets.

Naturally Occurring Naphthyridines with Bioactivity

Nature has been a rich source of bioactive compounds, and several naphthyridine alkaloids have been isolated from natural sources, exhibiting a wide array of biological activities. nih.govmdpi.com

The marine sponge Aaptos is a well-known producer of 1,6-naphthyridine alkaloids. nih.gov Similarly, various 1,6-naphthyridine derivatives have been isolated from plants of the Sophora genus, which have a history of use in traditional Chinese medicine. mdpi.com

Interestingly, a structural isomer of the target compound, 3-acetyl-2,7-naphthyridine, was isolated from the roots and rhizomes of Valeriana officinalis. nih.gov This naturally occurring compound was reported to have sedative and tranquilizing properties. nih.gov The existence of this bioactive isomer further underscores the potential of the acetyl-substituted naphthyridine scaffold in medicinal chemistry.

Future Research Horizons for this compound: A Roadmap for Scientific Exploration

While specific research on this compound is not extensively documented, the broader 1,6-naphthyridine scaffold is a subject of intense scientific investigation, offering a fertile ground for future research and development. The unique structural characteristics of this heterocyclic system present a promising platform for the discovery of novel therapeutic agents and advanced materials. This article outlines potential future research directions for this compound, drawing insights from studies on analogous compounds.

Exploration of New Synthetic Pathways

The development of novel and efficient synthetic methodologies is paramount for advancing the study of 3-Acetyl-2-methyl-1,6-naphthyridine and its derivatives. Future research could focus on several key areas:

Multi-component Reactions: Exploring one-pot, multi-component reactions could provide a more efficient and environmentally friendly route to synthesize complex 1,6-naphthyridine (B1220473) derivatives. researchgate.net For instance, a three-component reaction using aminopyridinones, aromatic aldehydes, and Meldrum's acid has been successfully employed for the synthesis of bioactive 1,6-naphthyridine-2,5-diones. researchgate.net

Catalyst Innovation: The use of novel catalysts, such as organocatalysts like camphor (B46023) sulfonic acid, could lead to higher yields and diastereoselectivity in the synthesis of related naphthyridine structures.

Greener Synthetic Protocols: Developing synthetic methods that utilize environmentally benign solvents like water or ethanol (B145695) and employ techniques such as ultrasound irradiation can significantly improve the sustainability of the synthesis process. researchgate.net

Construction from Preformed Rings: Established methods, such as building the naphthyridine core from a preformed pyridine (B92270) or pyridone ring, can be further optimized for the specific synthesis of this compound. nih.gov

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodConditionsYieldReference
CyclocondensationH₃PO₄, 130°C, 40 min73%
Halogenation (Br₂)CCl₄, reflux, pyridine55-68%
Chlorination (POCl₃)FeCl₃ catalysis, reflux~80%

Basic Research: How is the molecular structure of this compound characterized?

Methodological Answer:
Structural elucidation relies on X-ray crystallography , NMR spectroscopy , and HPLC-MS . For example, X-ray analysis of analogous naphthyridine derivatives (e.g., 5,7-dihydro-1,6-naphthyridines) reveals torsional angles between substituents (e.g., phenyl groups) and the core heterocycle, critical for understanding conformational stability . ¹H/¹³C NMR can identify acetyl (-COCH₃) and methyl (-CH₃) groups via characteristic shifts (e.g., acetyl protons at δ ~2.5 ppm) .

Advanced Research: What reaction mechanisms govern the synthesis of this compound derivatives?

Methodological Answer:
Cyclocondensation mechanisms often involve intramolecular cyclization via acid-catalyzed dehydration . For instance, H₃PO₄ facilitates the formation of a fused naphthyridine ring by eliminating water from the dihydropyridine precursor . Halogenation reactions (e.g., bromination) proceed through electrophilic aromatic substitution , where Br₂ or ICl acts as an electrophile, with regioselectivity influenced by steric and electronic factors . Advanced studies should employ density functional theory (DFT) to model transition states and regiochemical outcomes.

Advanced Research: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions in biological data (e.g., kinase inhibition vs. cytotoxicity) require target-specific assays and dose-response profiling . For example:

  • Kinase inhibition assays (e.g., c-Met kinase) should use recombinant enzymes and ATP-competitive binding protocols .
  • Cytotoxicity studies (e.g., apoptosis assays) must include controls for off-target effects, such as ROS generation or mitochondrial dysfunction .
  • Structure-activity relationship (SAR) analysis can clarify whether the acetyl group enhances binding affinity or metabolic stability .

Q. Table 2: Key Biological Assays

Assay TypeProtocol HighlightsReference
Kinase InhibitionRecombinant c-Met, IC₅₀ curves
Cytotoxicity (MTT)Dose-dependent cell viability
SAR AnalysisComparative IC₅₀ of analogs

Advanced Research: What strategies optimize reaction conditions for synthesizing this compound?

Methodological Answer:
Optimization strategies include:

  • Catalyst screening : Transition metals (e.g., Pd/C) or Lewis acids (FeCl₃) improve yields in halogenation steps .
  • Solvent selection : Polar aprotic solvents (e.g., MeCN) enhance solubility and reaction rates .
  • Temperature control : Reflux conditions (e.g., 130°C in H₃PO₄) balance reaction speed and side-product minimization .
  • Flow chemistry : Continuous reactors ensure consistent mixing and heat transfer, reducing batch variability .

Advanced Research: How does the acetyl group influence the compound's reactivity in medicinal chemistry applications?

Methodological Answer:
The acetyl group (-COCH₃) enhances electrophilicity at the naphthyridine core, enabling nucleophilic substitutions (e.g., aminations) . It also modulates lipophilicity (logP), impacting membrane permeability in cellular assays . Comparative studies with non-acetylated analogs (e.g., 2-methyl-1,6-naphthyridine) reveal reduced bioactivity, suggesting the acetyl moiety is critical for target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.